molecular formula C10H16N2 B8323497 3.4-Diethyladiponitrile

3.4-Diethyladiponitrile

Cat. No. B8323497
M. Wt: 164.25 g/mol
InChI Key: UQMKSOCTVZBEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822124B2

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC#N)C(CC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC#N)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CCC)#N
Name
Type
product
Smiles
C(C)C(CC#N)C(CC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822124B2

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC#N)C(CC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC#N)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CCC)#N
Name
Type
product
Smiles
C(C)C(CC#N)C(CC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822124B2

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC#N)C(CC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC#N)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CCC)#N
Name
Type
product
Smiles
C(C)C(CC#N)C(CC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.